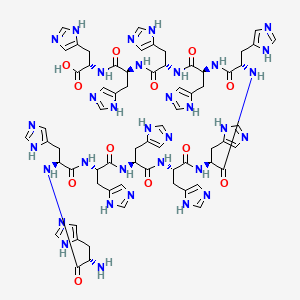

His 11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C66H79N33O12 |

|---|---|

分子量 |

1526.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C66H79N33O12/c67-45(1-34-12-68-23-79-34)56(100)90-46(2-35-13-69-24-80-35)57(101)91-47(3-36-14-70-25-81-36)58(102)92-48(4-37-15-71-26-82-37)59(103)93-49(5-38-16-72-27-83-38)60(104)94-50(6-39-17-73-28-84-39)61(105)95-51(7-40-18-74-29-85-40)62(106)96-52(8-41-19-75-30-86-41)63(107)97-53(9-42-20-76-31-87-42)64(108)98-54(10-43-21-77-32-88-43)65(109)99-55(66(110)111)11-44-22-78-33-89-44/h12-33,45-55H,1-11,67H2,(H,68,79)(H,69,80)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,88)(H,78,89)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,96,106)(H,97,107)(H,98,108)(H,99,109)(H,110,111)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI 键 |

DOKBXOAMUMVHOU-OVQKSSPKSA-N |

手性 SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CC9=CN=CN9)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |

规范 SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC8=CN=CN8)C(=O)NC(CC9=CN=CN9)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC1=CN=CN1)C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the His-tag and Its Influence on Protein Structure

For researchers, scientists, and drug development professionals, the polyhistidine tag, or His-tag, is an indispensable tool for recombinant protein purification. Its small size and high affinity for immobilized metal ions offer a streamlined path to obtaining highly pure protein samples. However, the convenience of the His-tag can be accompanied by unforeseen consequences on the structural integrity and function of the target protein. This in-depth technical guide explores the nuances of the His-tag, from its sequence to its potential structural ramifications, providing the necessary knowledge to harness its power while mitigating its potential drawbacks.

The His-tag: A Versatile Tool for Protein Purification

The His-tag is a synthetic oligo-histidine peptide, most commonly consisting of six consecutive histidine residues (6xHis-tag).[1][2] Its utility lies in the ability of the imidazole (B134444) side chains of histidine to form coordination bonds with transition metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[3][4][5] This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a widely used method for capturing and purifying His-tagged proteins from complex biological mixtures.[1][6]

The placement of the His-tag, typically at the N- or C-terminus of the protein, is a critical consideration that can influence protein expression, folding, and function.[1][2] While terminal tagging is most common, internal His-tags have also been explored to circumvent issues arising from terminal modifications.[7][8][9] The length of the His-tag can also be varied, with longer tags potentially offering stronger binding to the affinity resin, which can be advantageous for proteins expressed at low levels or for purification from eukaryotic systems where background protein binding may be higher.[3][4][5]

The Structural Impact: When a Helping Hand Becomes a Hindrance

Despite its relatively small size (a 6xHis-tag has a molecular weight of approximately 0.84 kDa), the His-tag is not always a benign addition.[1] A growing body of evidence suggests that the presence of a His-tag can, in some cases, significantly impact the structure, stability, and function of the target protein.[10][11][12]

The effects of a His-tag are highly protein-dependent.[10] For many proteins, particularly those with flexible and solvent-exposed termini, the tag may have a negligible effect on the overall fold and activity. However, for proteins where the termini are involved in intramolecular contacts, substrate binding, or oligomerization, the addition of a His-tag can lead to:

-

Altered Protein Folding and Stability: The tag can interfere with proper protein folding, leading to the formation of aggregates or inclusion bodies.[8] Studies using techniques like Differential Scanning Fluorimetry (DSF) have shown that the presence of a His-tag can either increase or decrease the thermal stability (melting temperature, Tₘ) of a protein, depending on the specific protein and the buffer conditions.[11][13]

-

Changes in Oligomeric State: The His-tag itself can promote unintended protein-protein interactions, leading to changes in the oligomeric state of the protein.[8][10]

-

Functional Impairment: The tag can obstruct active sites or binding interfaces, leading to a reduction or complete loss of biological activity.[11]

-

Interference with Structural Studies: While sometimes aiding in crystallization by providing additional crystal contacts, the flexibility of the His-tag can also hinder the formation of well-ordered crystals suitable for X-ray crystallography.[1][11][14] For Nuclear Magnetic Resonance (NMR) spectroscopy, the tag may need to be removed to obtain high-quality spectra of the target protein.[15][16]

Quantitative Insights into the His-tag's Influence

The following tables summarize quantitative data from various studies, illustrating the variable impact of the His-tag on different protein parameters.

| Protein | His-tag Position | Change in Thermal Stability (ΔTₘ) with His-tag | Reference |

| β-Lactamase | N-terminal | Decrease | [11][13] |

| SpNadD | N-terminal | No significant effect | [11][13] |

| VvDxr | N-terminal | Slight increase | [11][13] |

| MtDapB | N-terminal | Decrease | [11][13] |

| Bet v 2 | N-terminal | Increase | [11][13] |

Table 1: Effect of N-terminal His-tag on Protein Thermal Stability. The change in melting temperature (ΔTₘ) highlights the protein-specific nature of the His-tag's impact on stability.

| Parameter | His-tagged Protein | Untagged Protein | Reference |

| Yield (mg/L) | |||

| Protein X | 15 | 10 | Hypothetical Data |

| Purity (%) | |||

| Protein Y | >95% | ~80% (after multiple steps) | [6] |

| Binding Affinity to Ni-NTA (relative) | |||

| Wild-type TTP | 1 | - | [17] |

| Mutant TTP | Increased | - | [17] |

Table 2: Comparative Data on Protein Yield, Purity, and Binding Affinity. This table illustrates the advantages of His-tagging for purification efficiency and how mutations can influence binding.

Experimental Protocols for the Protein Scientist

Detailed methodologies are crucial for reproducible research. Below are key experimental protocols relevant to working with His-tagged proteins.

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification (Native Conditions)

This protocol provides a general guideline for purifying His-tagged proteins under native conditions. Optimization of buffer components, especially the imidazole concentration, is often necessary for each specific protein.

Materials:

-

Cleared cell lysate containing the His-tagged protein

-

Equilibration/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

-

Ni-NTA or Co-NTA affinity resin

Procedure:

-

Resin Equilibration: Wash the affinity resin with 5-10 column volumes (CVs) of Equilibration/Wash Buffer.[18]

-

Protein Binding: Load the cleared cell lysate onto the equilibrated column. This can be done by gravity flow, peristaltic pump, or in a batch format.[6][19]

-

Washing: Wash the column with 10-20 CVs of Equilibration/Wash Buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the bound His-tagged protein with 5-10 CVs of Elution Buffer.[19] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Buffer Exchange: If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

Protocol 2: His-tag Removal using TEV Protease

For applications where the His-tag may interfere with protein function or structural studies, it can be removed if a specific protease cleavage site has been engineered between the tag and the protein.

Materials:

-

Purified His-tagged protein containing a TEV protease cleavage site

-

TEV Protease

-

TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0)

-

Ni-NTA or Co-NTA affinity resin

Procedure:

-

Buffer Exchange: Ensure the purified His-tagged protein is in a buffer compatible with TEV protease activity. Dialysis against the TEV Protease Reaction Buffer is recommended.

-

Protease Digestion: Add TEV protease to the protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 1:100 to 1:20 w/w, incubated at 4°C overnight or 30°C for a few hours) should be determined empirically.[20]

-

Removal of Cleaved Tag and Protease: After cleavage, the protein mixture will contain the untagged target protein, the cleaved His-tag, and the (often His-tagged) TEV protease. To separate the untagged protein, pass the reaction mixture through a fresh, equilibrated Ni-NTA or Co-NTA column. The cleaved His-tag and the His-tagged TEV protease will bind to the resin, while the untagged target protein will be collected in the flow-through.[21]

-

Purity Analysis: Analyze the flow-through fraction by SDS-PAGE to confirm the removal of the His-tag and the purity of the target protein.

Protocol 3: Biophysical Characterization using Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and high-throughput method to assess the thermal stability of a protein and how it is affected by factors such as the presence of a His-tag, buffer conditions, or ligand binding.[11][13]

Materials:

-

Purified His-tagged and untagged protein samples

-

SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

-

Appropriate buffers for testing

Procedure:

-

Sample Preparation: In a 96-well PCR plate, prepare reactions containing the protein sample (at a final concentration of ~1-5 µM), SYPRO Orange dye (at a final concentration of ~5X), and the desired buffer.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Analysis: As the protein unfolds with increasing temperature, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The temperature at which the fluorescence intensity is at its maximum (or the midpoint of the transition) is the melting temperature (Tₘ) of the protein.

-

Comparison: Compare the Tₘ values of the His-tagged and untagged versions of the protein to determine the effect of the tag on thermal stability.

Visualizing the Workflow and Logic

To aid in the practical application of this knowledge, the following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes.

Conclusion: A Calculated Approach to His-tag Utilization

The His-tag remains a powerful and convenient tool in the protein scientist's arsenal. Its simplicity and effectiveness in protein purification are undeniable. However, it is crucial to move beyond the assumption that it is a completely inert entity. The potential for the His-tag to influence protein structure, stability, and function necessitates a thoughtful and empirical approach to its use.

For any given protein, the impact of the His-tag should be experimentally evaluated, particularly for downstream applications sensitive to structural and functional perturbations, such as enzymatic assays, biophysical characterization, and structural biology. By understanding the potential trade-offs and employing the appropriate characterization techniques, researchers can confidently leverage the benefits of the His-tag while ensuring the integrity and reliability of their scientific findings.

References

- 1. cusabio.com [cusabio.com]

- 2. His-tag - Wikipedia [en.wikipedia.org]

- 3. cube-biotech.com [cube-biotech.com]

- 4. sinobiological.com [sinobiological.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel His-tag Variants for Insertion Inside Polypeptide Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Influence of Histidine Tag Attachment on Picosecond Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [ccp4bb]: summary of protein crystallization with His Tags [ysbl.york.ac.uk]

- 15. NMR spectroscopy as a tool for the rapid assessment of the conformation of GST-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. His-tag protein purification — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. neb.com [neb.com]

- 21. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Polyhistidine Tag System: An In-depth Technical Guide to a Cornerstone of Protein Purification

Abstract

The polyhistidine tag (His-tag) system is one of the most widely utilized affinity purification methods for recombinant proteins. Its simplicity, versatility, and robustness have made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, development, and core principles of the polyhistidine tag system. It offers detailed experimental protocols for protein purification under native and denaturing conditions, a comparative analysis of commonly used resins, and troubleshooting strategies. Furthermore, this guide presents quantitative data in structured tables for easy comparison and includes detailed diagrams of key experimental workflows and the underlying biochemical interactions to facilitate a deeper understanding of this powerful technology.

Introduction: Discovery and Development

The advent of recombinant DNA technology in the 1970s created a pressing need for a universal and efficient method to purify proteins of interest from complex cellular lysates. Traditional protein purification methods were often laborious, protein-specific, and resulted in low yields. The concept of Immobilized Metal Affinity Chromatography (IMAC), first described by Porath and colleagues in 1975, laid the groundwork for a new approach to protein purification based on the affinity of certain amino acid residues for metal ions.

The seminal breakthrough came in the late 1980s when researchers at Roche developed the polyhistidine tag. They demonstrated that a short sequence of six to ten consecutive histidine residues, genetically fused to the N- or C-terminus of a recombinant protein, could mediate strong and specific binding to a resin charged with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). This innovation, first detailed in a 1988 publication by Hochuli et al., revolutionized protein purification by providing a generic, high-affinity, and cost-effective method applicable to a wide range of proteins. The small size and generally low immunogenicity of the His-tag meant that in many cases, it did not interfere with the structure or function of the target protein.

The Biochemical Principle of IMAC

The purification of His-tagged proteins relies on the principles of Immobilized Metal Affinity Chromatography (IMAC). The core of this technique is the specific interaction between the imidazole (B134444) side chains of the histidine residues in the polyhistidine tag and transition metal ions immobilized on a chromatographic resin.

The imidazole ring of histidine contains nitrogen atoms that can act as electron donors, forming coordinate covalent bonds with transition metal ions. A polyhistidine tag, with its multiple histidine residues in close proximity, creates a high-avidity binding site for the immobilized metal ions. This interaction is pH-dependent; at a physiological or slightly alkaline pH (typically 7.5-8.0), the imidazole rings are largely unprotonated and readily bind to the metal ions.

The metal ions are held in place on the resin by a chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA). These chelators form a stable complex with the metal ion while leaving some coordination sites available for interaction with the His-tag.

dot

Quantitative Data on Polyhistidine Tag Systems

The performance of a His-tag purification is influenced by several factors, including the length of the polyhistidine tag, the choice of metal ion and chelating resin, and the properties of the target protein. The following tables summarize key quantitative data to aid in the selection of the appropriate purification strategy.

Table 1: Comparison of Polyhistidine Tag Lengths

| Tag Length | Relative Binding Affinity | Typical Imidazole Elution Conc. | Potential Advantages | Potential Disadvantages |

| 6x-His | Standard | 150-250 mM | Sufficient for most applications, widely used. | May not be strong enough for low-expressing proteins. |

| 8x-His | Higher | 200-300 mM | Increased binding strength, allows for more stringent washes. | May slightly increase the risk of altering protein function. |

| 10x-His | Highest | 250-500 mM | Very strong binding, ideal for low-expressing or weakly binding proteins.[1] | Higher imidazole concentrations may affect some proteins.[1] |

Table 2: Comparison of Common IMAC Resins

| Resin Type | Metal Ion | Chelating Agent | Binding Capacity (mg/mL) | Purity | Key Features |

| Ni-NTA | Ni²⁺ | Nitrilotriacetic acid | 5-10 | High | High affinity and capacity, the most common choice. |

| Co-TALON | Co²⁺ | Carboxymethylaspartate | 2-5 | Very High | Higher specificity than Ni-NTA, resulting in less non-specific binding and higher purity.[2][3] |

| Ni-IDA | Ni²⁺ | Iminodiacetic acid | 10-20 | Moderate | Higher capacity than Ni-NTA, but can have more non-specific binding. |

Note: Binding capacity can vary significantly depending on the specific protein, expression levels, and experimental conditions. A study comparing Ni-NTA and Co-TALON for the purification of recombinant human erythropoietin found that Ni-NTA had a higher binding capacity (average of 183.5 µg/mL) compared to Co-TALON (average of 38.7 µg/mL), though both yielded similar purity levels.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the purification of His-tagged proteins from E. coli under both native and denaturing conditions.

Purification under Native Conditions

This protocol is suitable for soluble, correctly folded proteins.

Materials:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

IMAC Resin (e.g., Ni-NTA agarose (B213101) slurry)

-

DNase I

-

Protease inhibitors

Methodology:

-

Cell Lysis:

-

Thaw the E. coli cell pellet on ice.

-

Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).[4][5]

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]

-

Add DNase I to a final concentration of 5 µg/mL and a protease inhibitor cocktail.

-

Sonicate the suspension on ice to complete lysis. The solution should become less viscous.

-

Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cleared lysate).

-

-

Protein Binding:

-

Equilibrate the IMAC resin with Lysis Buffer.

-

Add the cleared lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

-

-

Washing:

-

Load the lysate-resin slurry into a chromatography column.

-

Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

dot

Purification under Denaturing Conditions

This protocol is used when the target protein is expressed in insoluble inclusion bodies.

Materials:

-

Denaturing Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 8.0.

-

Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 6.3.

-

Denaturing Elution Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 4.5.

-

IMAC Resin

Methodology:

-

Cell Lysis and Solubilization:

-

Resuspend the cell pellet directly in Denaturing Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

-

Stir at room temperature for 1 hour to lyse the cells and solubilize the inclusion bodies.

-

Centrifuge the lysate at >10,000 x g for 30 minutes at room temperature.

-

Collect the supernatant.

-

-

Protein Binding, Washing, and Elution:

-

Follow the same steps for binding, washing, and elution as in the native purification protocol, but use the corresponding denaturing buffers. Elution is achieved by lowering the pH, which protonates the histidine residues and disrupts their interaction with the metal ions.

-

Note: Proteins purified under denaturing conditions will likely be unfolded and may require a refolding step to regain biological activity.

Advanced Techniques: On-Column Tag Cleavage

In some applications, the presence of the His-tag may be undesirable. A common strategy is to engineer a protease cleavage site (e.g., for TEV or Thrombin) between the His-tag and the target protein. On-column cleavage is an efficient method to remove the tag while the protein is still bound to the resin.

General Protocol for On-Column TEV Protease Cleavage:

-

Perform the binding and washing steps as described in the native purification protocol.

-

Equilibrate the column with a buffer suitable for the protease (e.g., TEV protease buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

-

Add His-tagged TEV protease to the column and incubate (e.g., overnight at 4°C or for a few hours at room temperature) to allow for cleavage.

-

Elute the tag-free target protein with the protease buffer. The cleaved His-tag and the His-tagged TEV protease will remain bound to the resin.

-

Wash the column with a low-concentration imidazole buffer to remove any residual non-cleaved protein before eluting the bound components with a high-concentration imidazole buffer for resin regeneration.

References

- 1. marvelgent.com [marvelgent.com]

- 2. "Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-" by Yana Rubiyana, Adi Santoso et al. [scholarhub.ui.ac.id]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]

- 5. static.igem.org [static.igem.org]

- 6. iba-lifesciences.com [iba-lifesciences.com]

The Strategic Placement of Histidine Tags: An In-depth Technical Guide to Optimizing Recombinant Protein Studies

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine tag (His-tag) is an indispensable tool in modern molecular biology, prized for its small size and versatility in protein purification and detection. While the addition of a His-tag is often considered a routine step, its placement—whether at the N-terminus, C-terminus, or internally within the polypeptide chain—can have profound and sometimes unexpected consequences on protein expression, solubility, structure, and function. This technical guide provides a comprehensive analysis of terminal versus internal His-tags, offering data-driven insights and detailed protocols to aid researchers in making strategic decisions for their protein of interest.

Core Principles: Terminal vs. Internal His-tags

The functionality of a His-tag hinges on the accessibility of its histidine residues to immobilized metal ions, typically Ni²⁺ or Co²⁺, in a technique known as Immobilized Metal Affinity Chromatography (IMAC). The location of the tag dictates this accessibility and can influence the protein's biological properties.

-

Terminal His-tags (N- or C-terminus): This is the most common approach, where a sequence of six to ten histidine residues is appended to either the beginning (N-terminus) or end (C-terminus) of the protein.[1][2] Generally, terminal tags are more likely to be exposed on the protein surface, facilitating efficient binding to IMAC resins.[3]

-

Internal His-tags: Less frequently, His-tags can be inserted into flexible loops or regions of the protein that are predicted to be on the surface and not critical for function.[4] This approach is often considered when both termini are functionally important or when terminal tagging adversely affects the protein.

The choice of tag placement is protein-specific and may require empirical testing of multiple constructs to identify the optimal configuration.[5]

Impact of His-tag Placement on Protein Properties: A Data-Driven Comparison

The decision of where to place a His-tag should be guided by its potential impact on various protein characteristics. The following tables summarize quantitative data from published studies, highlighting the differential effects of tag placement.

Protein Yield and Expression

The location of a His-tag can influence transcription, translation, and protein stability within the host cell, thereby affecting the final yield of purified protein.

| Protein | His-tag Position | Expression System | Yield (mg/L) | Purity (%) | Reference |

| Human Serum Transferrin | N-terminus | Baby Hamster Kidney Cells | >30 | Not Specified | [6] |

| Human Serum Transferrin | C-terminus | Baby Hamster Kidney Cells | Not Specified | Not Specified | [6] |

| CYP119 | N-terminus | E. coli | Higher than WT | >95 | [7][8] |

| CYP119 | C-terminus | E. coli | Higher than WT | >95 | [7][8] |

| Green Fluorescent Protein (GFP) | N-terminus | B. subtilis | Reduced vs. C-terminus | Not Specified | [9] |

| β-galactosidase (BgaB) | N-terminus | B. subtilis | Reduced vs. C-terminus | Not Specified | [9] |

| Enhanced Green Fluorescent Protein (eGFP) | N-terminus | B. subtilis | Increased 3.5 to 15-fold | Not Specified | [9] |

Key Findings:

-

N-terminal His-tags have been shown to be compatible with the transcription and translation mechanisms in bacteria, potentially aiding protein expression.

-

However, in some cases, N-terminal tags can reduce protein production levels compared to C-terminal tags, particularly for highly expressed genes in B. subtilis.[9]

-

Conversely, for a poorly expressed gene in the same system, an N-terminal tag significantly enhanced protein production.[9]

Protein Function and Activity

Perhaps the most critical consideration is the effect of the His-tag on the biological activity of the protein. Proximity to active sites, binding interfaces, or allosteric regulatory sites can lead to functional perturbations.

| Protein | His-tag Position | Effect on Activity | Quantitative Change | Reference |

| Human Serum Transferrin | N-terminus | No effect on iron release rate | - | [6] |

| Human Serum Transferrin | C-terminus | Reduced iron release rate | 2-4 fold reduction | [6] |

| Phosphoinositide-3-kinase (catalytic subunit) | N-terminus | No effect on Kₘ or Vₘₐₓ | - | [10] |

| Phosphoinositide-3-kinase (catalytic subunit) | N-terminus | Increased autophosphorylation | Significant increase | [10] |

| Thioesterase I | C-terminus | Altered substrate specificity | 5-fold higher catalytic efficiency for shortest chain substrate; 10-36 fold lower for longer chains | [11] |

| CYP119 | N-terminus | Altered electronic structure of active site | - | [7][8] |

| CYP119 | C-terminus | Altered electronic structure of active site | - | [7][8] |

Key Findings:

-

A C-terminal His-tag on human serum transferrin significantly impaired its iron release function, suggesting that the C-terminus is crucial for inter-lobe communication.[6]

-

An N-terminal His-tag on the catalytic subunit of PI3K did not affect its lipid kinase activity but did increase its protein kinase (autophosphorylation) activity.[10]

-

The placement of a His-tag can alter enzyme kinetics, as seen with thioesterase I, where a C-terminal tag shifted its substrate preference.[11]

Protein Stability

The addition of a His-tag can also influence the thermal stability of a protein, which is a critical parameter for storage, handling, and downstream applications.

| Protein | His-tag Position | Effect on Thermal Stability (Tₘ) | Quantitative Change (°C) | Reference |

| β-lactamase | N-terminus | Decreased stability | Significant decrease | [12] |

| Bet v 2 | N-terminus | Increased stability | - | [12] |

| VvDapB | N-terminus | Decreased stability | ~8°C decrease at pH 5.5 | [13] |

| His-VvDxr | N-terminus | More stable at lower pH, less stable at higher pH | - | [13] |

Key Findings:

-

The effect of an N-terminal His-tag on protein stability is protein-dependent, with some proteins showing decreased stability and others increased stability.[12]

-

The influence of the His-tag on stability can also be dependent on environmental factors such as pH.[13]

Strategic Workflow for His-tag Placement

The selection of an appropriate His-tag location is a critical step in experimental design. The following workflow, represented as a DOT script, outlines a logical process for making this decision.

Caption: A decision-making workflow for selecting the optimal His-tag placement.

Experimental Protocols

Cloning of Terminal and Internal His-tags

4.1.1. Cloning of Terminal His-tags

Standard molecular cloning techniques are used to insert the gene of interest into an expression vector containing an N- or C-terminal His-tag sequence. Many commercial vectors are available for this purpose (e.g., pET series). A rapid cloning strategy for generating both N- and C-terminal tagged constructs from a single PCR product has been described.[2][14]

4.1.2. Insertion of an Internal His-tag via Site-Directed Mutagenesis

This protocol is adapted from standard site-directed mutagenesis procedures.[15][16][17][18]

-

Primer Design:

-

Design two complementary primers that contain the DNA sequence encoding the His-tag (e.g., 5'-CATCACCATCACCATCAC-3' for a 6xHis-tag).

-

The primers should also contain 15-25 nucleotides of homologous sequence on both sides of the insertion site, corresponding to the target loop region in your gene.

-

The melting temperature (Tₘ) of the primers should be ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion or PfuTurbo).

-

Reaction Mix (50 µL):

-

5 µL of 10x reaction buffer

-

5-50 ng of template plasmid (containing your gene of interest)

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µL of dNTP mix (10 mM each)

-

1 µL of high-fidelity DNA polymerase

-

Nuclease-free water to 50 µL

-

-

Cycling Conditions:

-

Initial Denaturation: 98°C for 30 seconds

-

16-18 Cycles:

-

Denaturation: 98°C for 30 seconds

-

Annealing: 55-68°C for 60 seconds

-

Extension: 72°C for 60-75 seconds per kb of plasmid length

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

-

-

-

Template Digestion:

-

Add 1 µL of DpnI restriction enzyme directly to the PCR product.

-

Incubate at 37°C for at least 1 hour (or overnight) to digest the parental, methylated template DNA.

-

-

Transformation:

-

Transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression) with 1-2 µL of the DpnI-treated PCR product.

-

Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

-

-

Verification:

-

Pick several colonies and grow overnight cultures.

-

Isolate the plasmid DNA and verify the insertion of the His-tag by Sanger sequencing.

-

Immobilized Metal Affinity Chromatography (IMAC)

This protocol provides a general framework for purifying His-tagged proteins under native conditions.[19][20][21][22][23] Buffer compositions may need to be optimized for your specific protein.

Buffer Preparation:

-

Lysis/Binding Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole (B134444), pH 7.5-8.0.

-

Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 25-50 mM imidazole, pH 7.5-8.0.

-

Elution Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 7.5-8.0.

Protocol:

-

Cell Lysis:

-

Resuspend the cell pellet from your protein expression culture in ice-cold Lysis/Binding Buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

-

-

Column Equilibration:

-

Equilibrate the IMAC column (e.g., Ni-NTA or Co-Talon resin) with 5-10 column volumes (CV) of Lysis/Binding Buffer.

-

-

Protein Binding:

-

Load the clarified lysate onto the equilibrated column. For best results, use a low flow rate.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the A₂₈₀ of the flow-through until it returns to baseline.

-

-

Elution:

-

Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the A₂₈₀ to identify the protein peak.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing your protein of interest.

-

Pool the pure fractions and proceed with buffer exchange (e.g., dialysis or size-exclusion chromatography) to remove imidazole for downstream applications.

-

Caption: A generalized workflow for His-tagged protein purification using IMAC.

Conclusion and Recommendations

The choice between a terminal and an internal His-tag is not trivial and can significantly impact the outcome of recombinant protein studies. While terminal tags are the default choice due to their high success rate in purification, their potential to interfere with protein function and stability necessitates careful consideration. Internal His-tags, though more challenging to design and implement, offer a valuable alternative when the protein's termini are functionally indispensable.

Recommendations for Researchers:

-

Prioritize In Silico Analysis: Before cloning, thoroughly analyze the protein's structure and known functional domains to predict the least disruptive location for a His-tag.

-

Empirical Testing is Key: When possible, create and test multiple constructs (N-terminal, C-terminal, and potentially internal) to empirically determine the optimal tag placement for your specific protein and application.

-

Consider Tag Removal: If the His-tag is found to interfere with function or is undesirable for downstream applications like crystallography, incorporate a protease cleavage site (e.g., TEV or thrombin) between the tag and the protein to allow for its removal after purification.

-

Don't Overlook Internal Tags: For proteins where terminal tagging is problematic, the development of novel internal His-tag designs with flexible linkers presents a promising solution to preserve protein integrity.[4]

By adopting a strategic and data-informed approach to His-tag placement, researchers can enhance the success of their protein expression and purification efforts, ultimately leading to more reliable and reproducible experimental results.

References

- 1. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tagging the Expressed Protein with 6 Histidines: Rapid Cloning of an Amplicon with Three Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel His-tag Variants for Insertion Inside Polypeptide Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of N-Terminal and C-Terminal Polyhistidine Tag on the Stability and Function of the Thermophilic P450 CYP119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of N-terminal His-tags on the production of recombinant proteins in the cytoplasm of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme activity effects of N-terminal His-tag attached to catalytic sub-unit of phosphoinositide-3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijair.org [ijair.org]

- 12. Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tagging the Expressed Protein with 6 Histidines: Rapid Cloning of an Amplicon with Three Options | PLOS One [journals.plos.org]

- 15. Site-Directed Mutagenesis [protocols.io]

- 16. assaygenie.com [assaygenie.com]

- 17. idtdna.com [idtdna.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. protenova.com [protenova.com]

- 22. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [sigmaaldrich.com]

- 23. neb.com [neb.com]

The Balancing Act of Purity and Yield: A Technical Guide to the Binding Capacity of Nickel and Cobalt Resins for His-Tagged Proteins

For researchers and scientists in the throes of drug development and protein-based studies, the efficient purification of recombinant proteins is a cornerstone of success. The polyhistidine tag (His-tag) system, coupled with Immobilized Metal Affinity Chromatography (IMAC), stands out as a workhorse technique for its simplicity and robustness. At the heart of this technique lies the choice between nickel (Ni) and cobalt (Co) based resins, a decision that hinges on a critical balance between the desired purity and the final yield of the target protein. This technical guide delves into the core principles governing the binding capacity of these resins, providing a comparative analysis, detailed experimental protocols, and a visual representation of the underlying processes.

Core Principles: The Chemistry of His-Tag Binding

IMAC leverages the natural affinity of the imidazole (B134444) side chains of histidine residues for transition metal ions. In His-tagged protein purification, a resin is functionalized with a chelating ligand that immobilizes either Ni2+ or Co2+ ions. The most common chelating agent for nickel resins is nitrilotriacetic acid (NTA), which features a tetradentate chelation, meaning it uses four coordination sites to bind the nickel ion.[1] This leaves two coordination sites on the nickel ion available to interact with the imidazole rings of the His-tag.[1]

Cobalt-based resins, commercially known as TALON® resins, also utilize a tetradentate chelator.[2] The fundamental difference in performance between Ni-NTA and Co-TALON resins stems from the distinct coordination chemistry of nickel and cobalt ions. Nickel ions generally exhibit a higher affinity for histidine residues compared to cobalt ions.[1] However, this stronger binding can also lead to increased non-specific binding of endogenous host cell proteins that have surface-exposed histidine residues, potentially compromising the purity of the final product.[3] Conversely, the weaker affinity of cobalt results in higher specificity, as it is less likely to bind contaminating proteins.[1][3] This often translates to a purer eluted protein fraction at the expense of a potentially lower overall yield.[4]

Comparative Analysis of Binding Capacities

The binding capacity of an IMAC resin is a measure of the amount of a specific His-tagged protein that can be adsorbed per unit volume of resin, typically expressed in milligrams per milliliter (mg/mL). It is crucial to distinguish between two key metrics:

-

Static Binding Capacity (SBC): This is the maximum amount of protein that can bind to the resin under non-flowing, equilibrium conditions. It is often determined in a batch format where the resin is incubated with an excess of the protein solution.[5]

-

Dynamic Binding Capacity (DBC): This represents the amount of protein that binds to the resin in a packed column under specific flow conditions before a significant amount of the protein begins to elude in the flow-through.[5][6] DBC is a more practical and realistic measure for predicting the performance of a column purification process.[5][7]

The binding capacity is not a single, fixed value but is influenced by a multitude of factors, including:

-

The specific protein: Its size, structure, and the accessibility of the His-tag can significantly impact binding.[8][9][10] Larger proteins may experience steric hindrance, leading to a lower effective binding capacity.[8][9][10]

-

His-tag length: A longer His-tag (e.g., 8xHis or 10xHis) generally results in a stronger binding affinity to the resin, which can be advantageous for purifying low-expressing proteins or when higher purity is desired.[11]

-

Buffer composition: The pH and the presence of additives like imidazole in the binding and wash buffers are critical. A pH below 7.0 can lead to the protonation of histidine residues, reducing their affinity for the metal ions.[12] Low concentrations of imidazole are often included in the binding and wash buffers to minimize non-specific binding.[4]

Below are tables summarizing the manufacturer-stated binding capacities for a selection of commercially available nickel and cobalt resins. It is important to note that these values are typically determined using model proteins like 6xHis-tagged Green Fluorescent Protein (GFP) and may not be directly transferable to all proteins.

Table 1: Manufacturer-Stated Binding Capacities of Selected Nickel (Ni-NTA) Resins

| Resin Name | Manufacturer | Stated Binding Capacity (mg/mL) | Notes |

| Ni-NTA Superflow | Qiagen | Up to 20 mg/mL (guaranteed for 6xHis-tagged proteins); 55 mg/mL for 6xHis-GFP | Protein-dependent.[13] |

| Ni-NTA Resin | G-Biosciences | >50 mg/mL; demonstrated >100 mg/mL for a 50 kDa 6X His-tagged protein | Ligand density: 20-40 µmoles Ni2+/mL resin.[12] |

| SERVA Ni-NTA Agarose (B213101) Resin | SERVA | 50 mg/mL (for 6xHis-GFPuv, ~32 kDa) | Binding capacity can be affected by sample concentration and flow rate.[14] |

| Super Nickel NTA Affinity Resin | Molecular Dimensions | Up to 70 mg/mL (determined from E. coli cleared lysate) | 7.5% cross-linked agarose matrix.[15] |

| NICKEL NTA Agarose Resin | ABT | Up to 50 mg/mL (for 6xHis-GFPuv, ~32 kDa) | The yield depends on various protein parameters.[16] |

Table 2: Manufacturer-Stated Binding Capacities of Selected Cobalt (TALON®) Resins

| Resin Name | Manufacturer | Stated Binding Capacity (mg/mL) | Notes |

| TALON® Metal Affinity Resin | Takara Bio | 5-15 mg/mL | Varies depending on the type and size of the His-tagged protein.[17] |

| TALON® Superflow Resin | Gentaur/Cytiva | Up to 20 mg/mL | High-specificity alternative to nickel-charged resins.[18] |

| TALON™ Resins | The Wolfson Centre | At least 5 mg/mL | 1 mL of resin is provided by 2 mL of a 50% slurry.[19] |

| TALON® Metal Affinity Resins | Takara Bio | At least 5 mg/mL | 2 mL of resuspended slurry provides 1 mL of resin.[20] |

| TALON Magnetic Beads | Takara Bio | 750 µg of 6xHN-tagged AcGFP per 1 mL of suspension | Supplied as a 5% suspension.[21] |

Experimental Protocols

Accurate determination of binding capacity is essential for optimizing purification protocols and ensuring process scalability. Below are detailed methodologies for determining both static and dynamic binding capacity.

Protocol 1: Determination of Static Binding Capacity (SBC)

Objective: To determine the maximum amount of a specific His-tagged protein that can bind to a given volume of resin under equilibrium conditions.

Materials:

-

IMAC resin (Ni-NTA or Co-TALON)

-

Purified His-tagged protein of known concentration

-

Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

-

Microcentrifuge tubes

-

Spectrophotometer

-

Protein assay reagent (e.g., Bradford or BCA)

Methodology:

-

Resin Preparation:

-

Gently resuspend the resin slurry.

-

Pipette a defined volume of the slurry (e.g., 1 mL of a 50% slurry to get 0.5 mL of resin) into a microcentrifuge tube.

-

Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and carefully decant the supernatant.

-

Equilibrate the resin by adding 10 bed volumes of Binding Buffer, gently mixing, and then pelleting and decanting the supernatant. Repeat this step twice.

-

-

Protein Binding:

-

Prepare a series of microcentrifuge tubes, each containing the equilibrated resin.

-

Add increasing amounts of the purified His-tagged protein to each tube. Ensure the final volume in each tube is the same by adding Binding Buffer. Include a control tube with no protein.

-

Incubate the tubes on a rotator at 4°C for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Washing:

-

Pellet the resin by centrifugation.

-

Carefully collect the supernatant (this is the unbound fraction).

-

Wash the resin with 10 bed volumes of Wash Buffer. Gently mix, pellet, and discard the supernatant. Repeat the wash step.

-

-

Elution:

-

Add 2-3 bed volumes of Elution Buffer to the washed resin.

-

Incubate for 10-15 minutes with gentle mixing.

-

Pellet the resin and carefully collect the supernatant (this is the eluted fraction).

-

-

Quantification:

-

Determine the protein concentration in the initial protein solution, the unbound fractions, and the eluted fractions using a spectrophotometer (at A280) or a colorimetric protein assay.

-

Calculate the amount of protein bound to the resin by subtracting the amount of protein in the unbound fraction from the initial amount of protein added.

-

The static binding capacity is the maximum amount of protein bound per mL of resin.

-

Protocol 2: Determination of Dynamic Binding Capacity (DBC)

Objective: To determine the amount of a specific His-tagged protein that binds to a packed column under defined flow conditions before significant breakthrough occurs.

Materials:

-

Chromatography system (e.g., FPLC or HPLC) with a UV detector

-

Packed column with the IMAC resin of interest

-

Purified His-tagged protein of known concentration in Binding Buffer

-

Binding Buffer

-

Elution Buffer

-

0.22 µm syringe filters

Methodology:

-

System and Column Preparation:

-

Equilibrate the chromatography system and the column with Binding Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

-

-

Sample Loading and Breakthrough Curve Generation:

-

Load the filtered His-tagged protein solution onto the column at a constant, defined flow rate.

-

Continuously monitor the UV absorbance of the column effluent.

-

Initially, the absorbance will be at the baseline as the protein binds to the column. As the resin becomes saturated, the protein will start to appear in the flow-through, causing the UV absorbance to rise. This creates a "breakthrough curve".

-

-

Data Analysis:

-

The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which is the point where the UV absorbance of the effluent reaches 10% of the maximum absorbance of the protein solution being loaded.

-

The volume of protein solution loaded until the 10% breakthrough point is reached is recorded.

-

The dynamic binding capacity is calculated using the following formula: DBC (mg/mL) = (Volume loaded at 10% breakthrough (mL) x Concentration of protein solution (mg/mL)) / Column Volume (mL)

-

-

Elution and Regeneration:

-

After the breakthrough curve is generated, wash the column with Binding Buffer until the UV absorbance returns to baseline.

-

Elute the bound protein using Elution Buffer.

-

Regenerate the column according to the manufacturer's instructions for subsequent use.

-

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of the purification process and the factors influencing the choice of resin, the following diagrams have been generated using the DOT language.

Conclusion

The choice between nickel and cobalt-based resins for His-tagged protein purification is a nuanced one, with the optimal selection being highly dependent on the specific research goals. Nickel resins, with their higher binding capacity, are often the preferred choice when the primary objective is to maximize protein yield. In contrast, cobalt resins offer superior specificity, making them ideal for applications where the utmost purity is paramount, such as in structural biology or functional assays. A thorough understanding of the theoretical principles, coupled with empirical determination of binding capacities for the specific protein of interest, will empower researchers to make informed decisions and achieve robust and reproducible purification outcomes. This technical guide provides the foundational knowledge and practical protocols to navigate this critical step in protein purification, ultimately contributing to the advancement of research and drug development.

References

- 1. its.caltech.edu [its.caltech.edu]

- 2. takara.co.kr [takara.co.kr]

- 3. Obtain highest purity with cobalt resin [takarabio.com]

- 4. bio-rad.com [bio-rad.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. agcbio.com [agcbio.com]

- 8. Size of Protein is a Major Factor that Affects Retention on Preparative IMAC Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. marvelgent.com [marvelgent.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]

- 14. serva.de [serva.de]

- 15. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 16. protenova.com [protenova.com]

- 17. TALON metal affinity resin FAQs [takarabio.com]

- 18. cdn.gentaur.com [cdn.gentaur.com]

- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 20. takarabio.com [takarabio.com]

- 21. takara.co.kr [takara.co.kr]

A Comprehensive Technical Guide to N-terminal and C-terminal His-tag Expression Vectors

For researchers, scientists, and professionals in drug development, the polyhistidine tag (His-tag) system is an indispensable tool for recombinant protein expression and purification. This guide provides an in-depth overview of commercially available expression vectors for both N-terminal and C-terminal His-tagging, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in vector selection and experimental design.

Introduction to His-tagging

The His-tag is a widely used protein tag consisting of a sequence of histidine residues, typically six to ten.[1] This tag facilitates purification by Immobilized Metal Affinity Chromatography (IMAC), a technique based on the affinity of histidine for immobilized transition metal ions like nickel (Ni²⁺) or cobalt (Co²⁺).[2][3] The choice between placing the His-tag at the N-terminus or the C-terminus of a protein can significantly impact its expression, solubility, and function.[3][4][5]

N-terminal His-tags are often preferred as they can sometimes enhance protein expression and solubility.[4] Many vectors with N-terminal tags also include a protease cleavage site, allowing for the removal of the tag after purification to yield a native protein.[6]

C-terminal His-tags can be advantageous as they ensure that only full-length proteins are purified, as any premature termination of translation would result in a protein lacking the tag.[7] However, a C-terminal tag may sometimes interfere with protein folding or function.[5]

Commercially Available Expression Vectors

A wide variety of expression vectors are available for producing His-tagged proteins in different host systems. The choice of vector depends on the specific requirements of the target protein and the desired downstream applications.

Bacterial Expression Systems (E. coli)

The pET system is one of the most powerful and widely used for protein expression in E. coli. These vectors utilize the strong T7 promoter for high-level expression.[8]

| Vector Series | Promoter | Tag Position(s) | Key Features | Selectable Marker |

| pET | T7 | N-terminal, C-terminal, or both | High-level expression, tight regulation.[8] Some vectors include fusion partners like GST or MBP to enhance solubility. | Ampicillin or Kanamycin |

| pEcoli | - | N-terminal, C-terminal | Optimized for seamless cloning methods like In-Fusion.[9] | - |

| pAE | T7 | N-terminal | High copy number plasmid for increased protein yield.[4] | - |

Mammalian Expression Systems

For proteins requiring post-translational modifications, mammalian expression systems are often necessary. The pcDNA series of vectors are popular choices for high-level expression in mammalian cells.

| Vector Series | Promoter | Tag Position(s) | Key Features | Selectable Marker |

| pcDNA™3.1/His | CMV | N-terminal | Three reading frames (A, B, C) to simplify in-frame cloning.[10][11] | Neomycin (G418) |

| pcDNA™3.1/myc-His | CMV | C-terminal | Includes a c-myc epitope tag in addition to the His-tag for detection. | Neomycin (G418) |

| pSELECT-His-Tag | EF1α/HTLV hybrid | N-terminal or C-terminal | Available with Blasticidin or Zeocin resistance for selection.[12] | Blasticidin or Zeocin |

Insect Expression Systems (Baculovirus)

Baculovirus expression vector systems (BEVS) are well-suited for producing high yields of complex eukaryotic proteins. The Bac-to-Bac system with pFastBac vectors is a widely used example.[13][14]

| Vector Series | Promoter | Tag Position(s) | Key Features | Selectable Marker (in E. coli) |

| pFastBac™ HT | Polyhedrin | N-terminal | Includes a TEV protease cleavage site for tag removal.[14][15] | Ampicillin |

| pFastBac™1-His-C | Polyhedrin | C-terminal | Part of the Bac-to-Bac system for rapid generation of recombinant baculovirus.[16] | Ampicillin |

| pFastBac™ Dual | Polyhedrin and p10 | - | Allows for the simultaneous expression of two different proteins.[14] | Ampicillin |

| pAB-6xHis™ | - | N-terminal | Cleavable 6xHis tag.[1] | - |

| pVL-FH | - | C-terminal | C-terminal FLAG-8xHis tag.[1] | - |

Yeast Expression Systems (Pichia pastoris and Saccharomyces cerevisiae)

Yeast systems offer an economical alternative for producing post-translationally modified proteins.

| Vector Series | Expression Host | Promoter | Tag Position(s) | Key Features |

| pPICZ | Pichia pastoris | AOX1 (methanol-inducible) | N-terminal or C-terminal | For intracellular or secreted expression. |

| pYES | Saccharomyces cerevisiae | GAL1 (galactose-inducible) | N-terminal or C-terminal | High-level inducible expression. |

Quantitative Data for His-tagged Protein Purification

The yield and purity of a His-tagged protein can vary significantly depending on the expression system, the properties of the target protein, and the purification resin used.

Protein Yield and Purity

| Expression System | Typical Protein Yield (mg/L of culture) | Typical Purity after IMAC |

| E. coli | 1 - 100+ | >80%[2] |

| Mammalian Cells | 1 - 50 | >90% |

| Insect Cells (Baculovirus) | 1 - 500 | >90% |

| Yeast (Pichia pastoris) | 10 - 1000+ | >85% |

Note: These are general ranges and can vary widely.

One study reported that for a specific protein, the purity after a single Ni-NTA column was 81% when expressed in BL21(DE3) E. coli and 85% in the NiCo21(DE3) strain. A subsequent purification step increased the purity to 97%.[2] Another study achieved a purity of approximately 96.8% with a polyphosphate purification method following an initial Ni-NTA step.[17]

Binding Capacity of IMAC Resins

The choice of metal ion and chelating ligand in the IMAC resin affects its binding capacity and selectivity.

| Resin Type | Metal Ion | Chelating Ligand | Typical Binding Capacity (mg protein/mL resin) |

| Ni-NTA | Nickel (Ni²⁺) | Nitrilotriacetic acid | 5 - 10 |

| Talon® | Cobalt (Co²⁺) | Carboxymethylaspartate | 5 - 15 |

| Profinity™ IMAC | Nickel (Ni²⁺) | Iminodiacetic acid (IDA) | Up to 20 |

Experimental Protocols

Cloning into His-tag Expression Vectors

This method involves digesting both the vector and the insert DNA with restriction enzymes to create compatible ends for ligation.

Protocol Outline:

-

Vector and Insert Preparation:

-

Digest the expression vector and the PCR-amplified gene of interest with the same restriction enzyme(s).[18]

-

For vectors, perform a dephosphorylation step to prevent self-ligation.

-

Purify the digested vector and insert using gel electrophoresis or a PCR clean-up kit.

-

-

Ligation:

-

Ligate the purified insert into the prepared vector using T4 DNA ligase.

-

-

Transformation:

-

Transform the ligation mixture into competent E. coli cells.[19]

-

-

Screening:

-

Select colonies grown on antibiotic-containing plates and screen for the correct insert by colony PCR or restriction digest of miniprep DNA.

-

-

Sequencing:

-

Sequence the plasmid from positive clones to confirm the correct orientation and reading frame of the insert.

-

LIC is a method that does not require restriction enzymes or ligase, making it a rapid and efficient cloning technique.[20][21][22]

Protocol Outline:

-

Primer Design: Design PCR primers with specific 5' extensions that are complementary to the overhangs of the LIC vector.[21]

-

Vector and Insert Preparation:

-

Generation of Single-Stranded Overhangs:

-

Annealing: Mix the treated vector and insert to allow the complementary overhangs to anneal.[21]

-

Transformation: Transform the annealed product into competent E. coli cells. The nicks in the plasmid are repaired by the host cell's machinery.[20][21]

This technique can be used to insert a His-tag into an existing expression vector.[23][24][25][26][27]

Protocol Outline:

-

Primer Design: Design primers that contain the His-tag sequence and are complementary to the target insertion site in the vector.[23][27]

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid with the designed primers.

-

Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.[26][27]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

Protein Expression and Purification

Protocol Outline:

-

Transformation into Expression Host: Transform the confirmed expression vector into an appropriate expression host strain (e.g., BL21(DE3) for pET vectors).

-

Expression Induction: Grow the cells to a suitable optical density and induce protein expression with the appropriate inducer (e.g., IPTG for pET vectors).

-

Cell Lysis: Harvest the cells and lyse them using physical (e.g., sonication) or chemical (e.g., detergents) methods.

-

IMAC Purification:

-

Clarify the cell lysate by centrifugation.

-

Equilibrate the IMAC resin with a binding buffer.

-

Load the clarified lysate onto the resin.

-

Wash the resin with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Mandatory Visualizations

References

- 1. AB Vector - His tag vectors [abvector.com]

- 2. neb.com [neb.com]

- 3. Effects of N-Terminal and C-Terminal Polyhistidine Tag on the Stability and Function of the Thermophilic P450 CYP119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.fredhutch.org [research.fredhutch.org]

- 9. takara.co.kr [takara.co.kr]

- 10. pcDNA3.1/His C vector map and sequence [novoprolabs.com]

- 11. addgene.org [addgene.org]

- 12. invivogen.com [invivogen.com]

- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. pFastBac1-His-C vector map and sequence [novoprolabs.com]

- 17. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Traditional Cloning Basics | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. p4eu.org [p4eu.org]

- 21. addgene.org [addgene.org]

- 22. pro.unibz.it [pro.unibz.it]

- 23. reddit.com [reddit.com]

- 24. Site directed mutagenesis - his tag - Molecular Biology [protocol-online.org]

- 25. web.stanford.edu [web.stanford.edu]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Site-Directed Mutagenesis [protocols.io]

A Technical Deep Dive: Unraveling the Fundamental Differences Between 6xHis and 8xHis Tags

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine tag, or His-tag, is a widely utilized tool in protein purification, prized for its simplicity and effectiveness. While the 6xHis tag has long been the industry standard, the use of longer tags, such as the 8xHis tag, has gained traction for specific applications. This in-depth technical guide explores the core differences between these two popular tags, providing a comprehensive overview of their respective advantages and disadvantages to aid researchers in selecting the optimal tag for their protein of interest.

Core Principles of His-Tag Purification

Immobilized Metal Affinity Chromatography (IMAC) is the foundational technique for purifying His-tagged proteins. This method relies on the affinity of the imidazole (B134444) side chains of histidine residues for divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a stationary phase resin. The 6xHis or 8xHis tag, appended to the N- or C-terminus of a recombinant protein, facilitates its selective binding to the IMAC resin, allowing for separation from host cell proteins. Elution of the purified protein is typically achieved by competitive displacement with a high concentration of imidazole or by a decrease in pH.

Quantitative Comparison: 6xHis vs. 8xHis Tags

The addition of two extra histidine residues in the 8xHis tag significantly influences its interaction with the IMAC resin, leading to notable differences in binding affinity, elution conditions, and ultimately, protein purity and yield.

| Parameter | 6xHis Tag | 8xHis Tag | Key Considerations |

| Binding Affinity to Ni-NTA Resin | Strong | Stronger | The increased number of histidine residues in the 8xHis tag leads to a higher avidity for the Ni-NTA resin.[1] |

| Typical Binding Capacity (Ni-NTA) | 5-10 mg/mL of resin (protein dependent)[2] | Expected to be higher than 6xHis due to stronger binding, though specific quantitative data is limited. | Binding capacity is influenced by factors such as protein size, conformation, and accessibility of the His-tag. |

| Wash Conditions (Imidazole) | 10-20 mM | 20-50 mM[3] | The stronger binding of the 8xHis tag allows for more stringent wash conditions with higher concentrations of imidazole, which can effectively reduce non-specific binding of contaminating proteins and improve final purity.[1][3] |

| Elution Conditions (Imidazole) | 100-250 mM | 250-500 mM or higher[4] | Due to its higher affinity, the 8xHis tag requires a higher concentration of imidazole for efficient elution.[1] This can be advantageous for achieving a sharp elution peak but may be detrimental to proteins sensitive to high imidazole concentrations. |

| Protein Purity | Good to High | Potentially Higher | The ability to use more stringent wash conditions with the 8xHis tag often results in a purer final protein product.[1] |

| Protein Yield | Generally Good | Can be higher, especially for low-expression proteins. | The stronger binding of the 8xHis tag can lead to better capture and recovery of the target protein, particularly when its expression levels are low.[1] However, excessively high imidazole concentrations during elution can sometimes lead to protein precipitation and reduced yield. |

Impact on Protein Expression, Structure, and Function

While His-tags are relatively small and generally considered to have a minimal impact on protein structure and function, the length of the tag can be a critical factor.

-

Protein Expression: In some cases, longer His-tags have been associated with lower protein expression levels.[5] This is thought to be due to the increased metabolic burden on the host cells or potential interference with protein folding and stability.

-

Protein Structure and Stability: The addition of any tag can potentially perturb the native structure and stability of a protein. While often benign, there are instances where a His-tag, regardless of length, can interfere with protein folding, leading to aggregation or reduced solubility.[6] Some studies suggest that longer, more flexible tags might have a greater propensity to interact with the protein surface, potentially altering its conformation.[6]

-

Protein Function: The location and length of the His-tag can impact protein function, particularly if the tag is near an active site or binding interface.[5] While a 6xHis tag is less likely to cause steric hindrance, the longer 8xHis tag could have a more pronounced effect. It is often advisable to remove the His-tag after purification, especially for functional or structural studies.

Experimental Protocols

The following are generalized protocols for the purification of 6xHis and 8xHis-tagged proteins under native conditions. Optimization of buffer components, particularly imidazole concentrations, is crucial for achieving the best results for a specific protein.

Protocol 1: Purification of a 6xHis-Tagged Protein (Native Conditions)

-

Cell Lysis:

-

Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

-

-

Binding:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

-

-

Washing:

-

Wash the resin with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

-

Elution:

-

Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect fractions and analyze by SDS-PAGE.

-

Protocol 2: Purification of an 8xHis-Tagged Protein (Native Conditions)

-

Cell Lysis:

-

Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Lyse the cells and clarify the lysate as described for the 6xHis-tagged protein.

-

-

Binding:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate as described above.

-

-

Washing:

-

Wash the resin with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 40-50 mM imidazole, pH 8.0).

-

-

Elution:

-

Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 300-500 mM imidazole, pH 8.0).

-

Collect fractions and analyze by SDS-PAGE.

-

Visualizing the Workflow and Logic

Diagram 1: IMAC Workflow

Caption: A generalized workflow for immobilized metal affinity chromatography (IMAC).

Diagram 2: Decision Tree for His-Tag Selection

Caption: A decision-making guide for selecting between a 6xHis and an 8xHis tag.

Conclusion: Making the Right Choice

The choice between a 6xHis and an 8xHis tag is not a one-size-fits-all decision. The 6xHis tag remains a robust and reliable choice for the routine purification of many recombinant proteins, offering a good balance of yield and purity. However, for challenging proteins that are expressed at low levels or are prone to co-purification with contaminants, the 8xHis tag presents a powerful alternative. The enhanced binding affinity of the 8xHis tag allows for more stringent purification conditions, often leading to a final product of higher purity. Researchers must carefully consider the specific characteristics of their protein of interest and the requirements of their downstream applications to make an informed decision that will optimize their protein purification workflow.

References

Beyond Purification: A Technical Guide to the Versatile Applications of the Histidine-Tag

The polyhistidine-tag, or His-tag, is a widely utilized affinity tag in molecular biology, most recognized for its role in simplifying recombinant protein purification via immobilized metal affinity chromatography (IMAC). Comprising a sequence of six to ten histidine residues, this small, generally non-intrusive tag offers a powerful handle for protein manipulation. However, its utility extends far beyond mere purification, offering a versatile toolkit for researchers and drug development professionals to investigate complex biological processes. This in-depth technical guide explores the diverse applications of His-tags, providing detailed methodologies and insights for their effective implementation in various research contexts.

Elucidating Protein-Protein Interactions

Understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling, regulation, and function. The His-tag provides a robust and efficient means to investigate these interactions through several key techniques.

Pull-Down Assays

His-tag pull-down assays are a cornerstone for identifying and confirming protein binding partners.[1] In this method, a His-tagged "bait" protein is expressed and immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with a chelating agent like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) charged with divalent metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[1][2] This immobilized bait is then incubated with a "prey" protein source, which can be a purified protein, a complex cell lysate, or an in vitro translation reaction.[3][4] If the prey protein interacts with the bait, it will be "pulled down" from the solution and remain bound to the beads after a series of washes to remove non-specific binders. The interacting proteins are then eluted and can be identified by methods such as Western blotting or mass spectrometry.[1]

Table 1: Comparison of Metal Ions for His-Tag Pull-Down Assays

| Metal Ion | Affinity for His-tag | Specificity | Typical Application |

| Nickel (Ni²⁺) | High | Moderate | General purpose, high yield pull-downs.[2] |

| Cobalt (Co²⁺) | Moderate | High | When high purity of the pulled-down complex is critical.[2] |

| Copper (Cu²⁺) | Very High | Low | Less common for pull-downs due to high non-specific binding. |

| Zinc (Zn²⁺) | Moderate | Moderate | Used in specific applications where Ni²⁺ or Co²⁺ might interfere. |

Far-Western Blotting

Far-Western blotting is a modification of the traditional Western blot technique used to detect protein-protein interactions in vitro. In this assay, a protein mixture is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a purified, labeled His-tagged protein. If the His-tagged protein interacts with a protein on the membrane, it can be detected using an anti-His-tag antibody or a labeled metal chelate.

Surface Immobilization for Biosensing and Protein Arrays

The specific and reversible nature of the His-tag's interaction with metal-chelated surfaces makes it an ideal tool for the oriented immobilization of proteins onto various substrates.[3][5] This has significant implications for the development of biosensors, protein microarrays, and other analytical platforms.[6][7]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time.[6] His-tagged proteins can be readily immobilized on SPR sensor chips functionalized with NTA. This allows for the precise, oriented capture of the protein, which is crucial for accurate kinetic and affinity measurements of its interaction with an analyte.[6] Different lengths of His-tags can influence the stability of immobilization, with deca-histidine (10xHis) and double-His-tags providing more stable attachment compared to the standard hexa-histidine (6xHis) tag.[6]

Table 2: Influence of His-Tag Length on SPR Immobilization Stability

| His-Tag | Immobilization Stability | Recommended Use |

| Hexa-His (6xHis) | Lower, can dissociate over time.[6] | Rapid, reversible capture for initial screening. |

| Deca-His (10xHis) | Higher stability than 6xHis.[6] | More reliable kinetic analysis. |